

Physical and chemical properties of Hosenkoside C

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Hosenkoside C: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hosenkoside C, a baccharane glycoside isolated from the seeds of Impatiens balsamina, has emerged as a compound of significant interest in the field of natural product chemistry and pharmacology.[1] This technical guide provides a comprehensive overview of the physical and chemical properties of **Hosenkoside C**, alongside detailed experimental protocols for its isolation and analysis. Furthermore, it delves into its known biological activities and explores putative signaling pathways that may underpin its therapeutic potential. This document is intended to serve as a foundational resource for researchers engaged in the study and development of **Hosenkoside C** as a potential therapeutic agent.

Physicochemical Properties

Hosenkoside C is a triterpenoid saponin characterized by a complex glycosidic structure. A summary of its key physical and chemical properties is presented below.

Structural and General Properties



Property	Value	Reference
Chemical Name	(2R,3R,4S,5S,6R)-2- [[(1R,2S,4aR,4bR,6aS,7R,8R, 10aR,10bR,12aR)-2- [(2R,3R,4S,5S,6R)-4,5- dihydroxy-6-(hydroxymethyl)-3- [(2S,3R,4S,5S,6R)-3,4,5- trihydroxy-6- (hydroxymethyl)oxan-2- yl]oxyoxan-2-yl]oxy-7-hydroxy- 8-(hydroxymethyl)-8-[(Z)-5- hydroxy-4-methylpent-3- enyl]-1,4a,10a,10b- tetramethyl- 3,4,4b,5,6,6a,7,9,10,11,12,12a -dodecahydro-2H-chrysen-1- yl]methoxy]-6- (hydroxymethyl)oxane-3,4,5- triol	[1]
Molecular Formula	C48H82O20	[1][2]
Molecular Weight	979.15 g/mol	[1][2]
CAS Number	156764-83-9	[1][3]
Appearance	White to off-white solid	[1]
Type of Compound	Baccharane Glycoside (Triterpenoid Saponin)	[1]
Source	Seeds of Impatiens balsamina L.	[1]

Solubility



Solvent	Solubility	Reference
DMSO	≥ 100 mg/mL (102.13 mM)	[1]
Methanol	Soluble	
Ethanol	Soluble	_
Pyridine	Soluble	_
Water	Insoluble	
In vivo formulation 1	≥ 2.5 mg/mL in 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	[2]
In vivo formulation 2	≥ 2.5 mg/mL in 10% DMSO, 90% (20% SBE-β-CD in Saline)	[2]
In vivo formulation 3	≥ 2.5 mg/mL in 10% DMSO, 90% Corn Oil	[2]

Spectral Data

While a complete, publicly available dataset for the 1H and 13C-NMR of **Hosenkoside C** is not readily available, the following represents typical spectral characteristics for baccharane glycosides and key mass spectrometry fragmentation data.



Technique	Data	Reference
Mass Spectrometry (MS)	High-resolution mass spectrometry is utilized to confirm the elemental composition. Tandem mass spectrometry (MS/MS) reveals characteristic fragmentation patterns of its glycosidic nature, with neutral loss of sugar moieties. A key diagnostic ion for the Hosenkol C type aglycone is observed at an m/z of 381 in positive ion mode.	[4]
¹ H-NMR	Data not available in searched literature.	_
¹³ C-NMR	Data not available in searched literature.	_
Melting Point	Data not available in searched literature.	

Experimental Protocols Isolation and Purification of Hosenkoside C from Impatiens balsamina Seeds

The following protocol outlines a general methodology for the extraction and purification of **Hosenkoside C**.

- Preparation of Plant Material: Grind the dried seeds of Impatiens balsamina into a coarse powder.
- Solvent Extraction: Macerate or reflux the powdered seeds with methanol or ethanol to extract the crude chemical constituents.[4]



- Concentration: Evaporate the solvent from the extract under reduced pressure to obtain a crude extract.
- Liquid-Liquid Partitioning: Suspend the crude extract in water and perform successive
 partitioning with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate,
 and n-butanol. Hosenkoside C, being a polar glycoside, is typically enriched in the n-butanol
 fraction.[4]
- Column Chromatography: Subject the n-butanol fraction to column chromatography on silica gel. Elute with a gradient solvent system, such as chloroform-methanol-water or ethyl acetate-methanol-water, to separate the components based on polarity.[4]
- High-Performance Liquid Chromatography (HPLC): Further purify the fractions containing
 Hosenkoside C using reversed-phase HPLC (e.g., on a C18 column) with a suitable mobile phase, such as a gradient of acetonitrile and water.[4]

In Vitro Anti-inflammatory Activity Assay

This protocol describes a general method to assess the anti-inflammatory potential of **Hosenkoside C**.

- Cell Culture: Culture a suitable cell line, such as RAW 264.7 macrophages, in appropriate media.
- Treatment: Pre-treat the cells with varying concentrations of Hosenkoside C for a specified duration.
- Inflammatory Stimulation: Induce an inflammatory response by stimulating the cells with lipopolysaccharide (LPS).
- Quantification of Inflammatory Mediators:
 - Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant using Enzyme-Linked Immunosorbent Assay (ELISA).
 - Determine the concentration of nitric oxide (NO) in the supernatant using the Griess reagent assay.



• Data Analysis: Compare the levels of inflammatory mediators in **Hosenkoside C**-treated cells with those in the LPS-stimulated control group to determine the inhibitory effect.

Biological Activities and Putative Signaling Pathways

Hosenkoside C has demonstrated a range of pharmacological activities, suggesting its potential for therapeutic applications.

Anti-inflammatory Activity

Studies have shown that **Hosenkoside C** can significantly suppress the production of proinflammatory cytokines and nitric oxide in experimental models, indicating its potential as an anti-inflammatory agent.[1] The precise molecular mechanisms are still under investigation.

Antioxidant Properties

The triterpenoid structure of **Hosenkoside C**, with its multiple hydroxyl groups, is believed to contribute to its potent antioxidant properties. It is suggested to act as a free radical scavenger, thereby reducing oxidative stress.

Cardioprotective Potential

Preliminary evidence suggests that **Hosenkoside C** may have cardioprotective effects, including the regulation of blood pressure through the relaxation of blood vessels and improvement of endothelial function.

Putative Signaling Pathways

While direct evidence for the modulation of specific signaling pathways by **Hosenkoside C** is limited, the biological activities of structurally related triterpenoid saponins often involve the following pathways. Further research is required to confirm the role of these pathways in the action of **Hosenkoside C**.

 PI3K/Akt/mTOR Pathway: This pathway is crucial for cell proliferation, survival, and metabolism. Its dysregulation is implicated in various diseases, including cancer. Some natural compounds exert their effects by modulating this pathway.



 MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular responses to a variety of stimuli and plays a key role in inflammation and cell proliferation.

Conclusion

Hosenkoside C is a promising natural product with a range of interesting biological activities. This guide provides a summary of the current knowledge on its physicochemical properties, isolation, and potential mechanisms of action. Further in-depth studies are warranted to fully elucidate its therapeutic potential and to establish a more detailed understanding of its interactions with cellular signaling pathways. The experimental protocols provided herein offer a starting point for researchers to further investigate this intriguing molecule.

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